3,4-Difluoro-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2-methoxypyridine: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-methoxypyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms replace other halogens or functional groups on the pyridine ring. For example, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-2-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: Replacement of fluorine atoms with other nucleophiles.
Oxidation and Reduction: Modifications of the oxidation state of the compound.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, sodium azide.
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,4-Difluoro-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals due to its potential biological activity.
Agrochemicals: Incorporated into the design of herbicides and insecticides.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of imaging agents for cancer diagnosis and treatment.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
- 3,5-Difluoropyridine
Comparison: 3,4-Difluoro-2-methoxypyridine is unique due to the specific positioning of the fluorine atoms and the methoxy group on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to other fluorinated pyridines .
Properties
CAS No. |
1227574-42-6 |
---|---|
Molecular Formula |
C6H5F2NO |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
3,4-difluoro-2-methoxypyridine |
InChI |
InChI=1S/C6H5F2NO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 |
InChI Key |
SLFKHVMCPIHBRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.